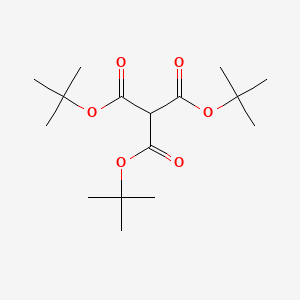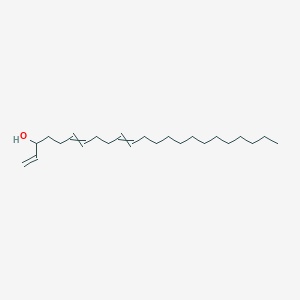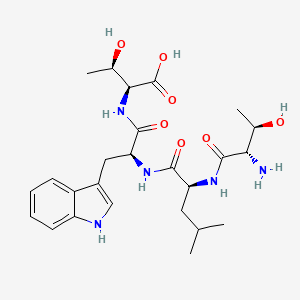
3,3'-Biisoquinoline, 5,5',6,6',7,7',8,8'-octahydro-1,1'-bis(methylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- is a complex organic compound that belongs to the class of biisoquinolines This compound is characterized by its unique structure, which includes two isoquinoline units connected by a central bond and substituted with methylsulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- typically involves the reaction of appropriate isoquinoline derivatives under specific conditions. One common method involves the Ullmann reaction, where bis(1-haloisoquinolines) are reacted to form the biisoquinoline structure . The reaction conditions often include the use of copper catalysts and high temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- involves its interaction with molecular targets through coordination bonds. The biisoquinoline structure allows it to act as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical transformations.
類似化合物との比較
Similar Compounds
1,1’-Biisoquinoline: A simpler biisoquinoline without the methylsulfonyl groups.
5,5’,6,6’,7,7’,8,8’-Octahydro-1,1’-bi-2-naphthol: Another biisoquinoline derivative with different substituents.
3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthalenediol: A similar compound with bromine substituents.
Uniqueness
The presence of methylsulfonyl groups in 3,3’-Biisoquinoline, 5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bis(methylsulfonyl)- imparts unique chemical properties, such as increased solubility and reactivity. These properties make it a valuable compound for specific applications in catalysis and material science.
特性
CAS番号 |
287102-80-1 |
|---|---|
分子式 |
C20H24N2O4S2 |
分子量 |
420.5 g/mol |
IUPAC名 |
1-methylsulfonyl-3-(1-methylsulfonyl-5,6,7,8-tetrahydroisoquinolin-3-yl)-5,6,7,8-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H24N2O4S2/c1-27(23,24)19-15-9-5-3-7-13(15)11-17(21-19)18-12-14-8-4-6-10-16(14)20(22-18)28(2,25)26/h11-12H,3-10H2,1-2H3 |
InChIキー |
CNKBELNNPXLYDZ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C2CCCCC2=CC(=N1)C3=NC(=C4CCCCC4=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
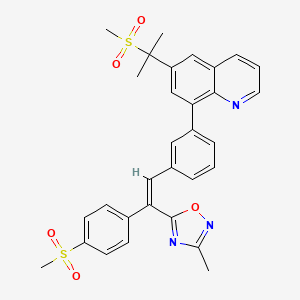
![1-[(Trifluoromethanesulfonyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12567499.png)
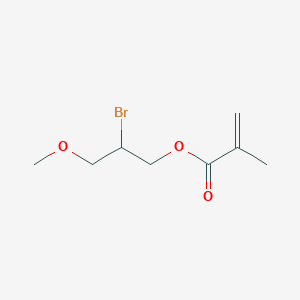

![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
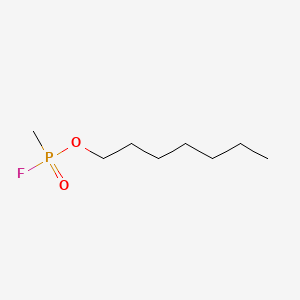
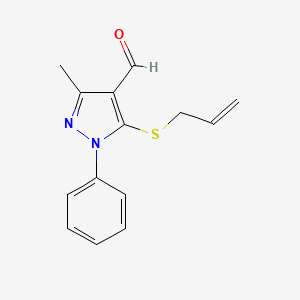
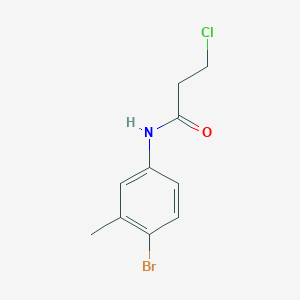
![(E)-Bis[4-(dodecyloxy)phenyl]diazene](/img/structure/B12567546.png)
![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
